3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[45]dec-3-en-2-one is a synthetic compound known for its unique chemical structure and properties This compound is characterized by the presence of a spirocyclic framework, which includes a diazaspirodecane ring system fused with a dichlorophenyl group
Preparation Methods
The synthesis of 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic framework.
Introduction of the diaza group: The diaza group is introduced through a series of reactions, often involving the use of amines and other nitrogen-containing reagents.
Attachment of the dichlorophenyl group:
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can be compared with other similar compounds, such as:
Spirodiclofen: A related compound with similar structural features but different functional groups.
Spiromesifen: Another spirocyclic compound with distinct chemical properties and applications.
Spiroindoline derivatives: Compounds with a spirocyclic framework but different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of structural features and reactivity, which distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H14Cl2N2O |
---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H14Cl2N2O/c15-9-4-5-10(11(16)8-9)12-13(19)18-14(17-12)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,18,19) |
InChI Key |
UEFPMVJFCOWSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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